molecular formula C20H33N B12723342 Abietylamine CAS No. 47117-16-8

Abietylamine

Cat. No.: B12723342
CAS No.: 47117-16-8
M. Wt: 287.5 g/mol
InChI Key: WREBNDYJJMUWAO-LWYYNNOASA-N
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Description

Abietylamine is an organic compound derived from abietic acid, a major component of rosin. It is an abietane diterpenic amine, characterized by its complex molecular structure, which includes a phenanthrene skeleton. This compound is known for its broad range of biological activities, including antibacterial, anti-inflammatory, and antitumor properties .

Chemical Reactions Analysis

Abietylamine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions include derivatives with enhanced biological activities, such as increased antibacterial or antitumor effects .

Scientific Research Applications

Abietylamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of abietylamine involves its interaction with various molecular targets and pathways. For instance, its antitumor activity is believed to be due to its ability to induce apoptosis in cancer cells. This is achieved through the modulation of signaling pathways that regulate cell proliferation and survival . Additionally, its antibacterial and anti-inflammatory effects are thought to result from its interaction with bacterial cell membranes and inflammatory mediators, respectively .

Comparison with Similar Compounds

Abietylamine can be compared with other similar compounds, such as dehydrothis compound and leelamine. These compounds share a similar abietane skeleton but differ in their functional groups and biological activities. For example:

This compound stands out due to its broad range of biological activities and its versatility in various applications, making it a unique and valuable compound in scientific research and industry.

Properties

CAS No.

47117-16-8

Molecular Formula

C20H33N

Molecular Weight

287.5 g/mol

IUPAC Name

[(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-1-yl]methanamine

InChI

InChI=1S/C20H33N/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h7,12,14,17-18H,5-6,8-11,13,21H2,1-4H3/t17-,18-,19-,20+/m0/s1

InChI Key

WREBNDYJJMUWAO-LWYYNNOASA-N

Isomeric SMILES

CC(C)C1=CC2=CC[C@H]3[C@](CCC[C@@]3([C@H]2CC1)C)(C)CN

Canonical SMILES

CC(C)C1=CC2=CCC3C(CCCC3(C2CC1)C)(C)CN

Origin of Product

United States

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